Product packaging for Ethylglyoxal bis(guanylhydrazone)(Cat. No.:CAS No. 1945-68-2)

Ethylglyoxal bis(guanylhydrazone)

Cat. No.: B239026
CAS No.: 1945-68-2
M. Wt: 198.23 g/mol
InChI Key: DDNVYHHARMNUBE-HMMKTVFPSA-N
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Description

Overview of Polyamine Biosynthesis Pathway

The synthesis of polyamines is a highly regulated and complex enzymatic process. ontosight.ai In mammalian cells, the pathway begins with the amino acids L-ornithine and L-methionine. weizmann.ac.il The primary polyamines produced are putrescine, spermidine (B129725), and spermine (B22157). ontosight.ai The initial and rate-limiting step is the conversion of ornithine to putrescine. weizmann.ac.ilwikipedia.org Subsequently, spermidine is synthesized from putrescine through the addition of an aminopropyl group derived from S-adenosyl-L-methionine (SAM). wikipedia.org A second aminopropyl group is then added to spermidine to form spermine. wikipedia.org This anabolic process is counterbalanced by a catabolic cycle that can convert spermine and spermidine back to putrescine, ensuring strict homeostatic control. weizmann.ac.ilwikipedia.org

Key Enzymes: Ornithine Decarboxylase (ODC) and S-Adenosylmethionine Decarboxylase (SAMDC/AdoMetDC)

Two enzymes are paramount in controlling the rate of polyamine biosynthesis: Ornithine Decarboxylase (ODC) and S-Adenosylmethionine Decarboxylase (SAMDC or AdoMetDC).

Ornithine Decarboxylase (ODC): This enzyme catalyzes the first committed step in the polyamine synthesis pathway: the decarboxylation of ornithine to produce putrescine. wikipedia.org ODC is a highly regulated enzyme, and its activity is influenced by numerous stimuli, including growth factors. nih.gov The expression of the ODC1 gene is a transcriptional target of oncogenes like MYC, linking it directly to cell proliferation and cancer. scientificarchives.comnih.gov The enzyme functions as a homodimer and requires pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. wikipedia.orgnih.gov Its activity is also controlled at the protein level by a unique regulatory protein called antizyme, which binds to ODC and targets it for degradation. weizmann.ac.ilwikipedia.org

S-Adenosylmethionine Decarboxylase (SAMDC/AdoMetDC): SAMDC plays an equally critical regulatory role by catalyzing the decarboxylation of S-adenosylmethionine (SAM). wikipedia.orgnih.gov This reaction produces decarboxylated SAM (dcSAM), the donor of the n-propylamine groups required for the synthesis of spermidine and spermine from putrescine. wikipedia.orgportlandpress.com Unlike most amino acid decarboxylases that use PLP, SAMDC utilizes a covalently bound pyruvate (B1213749) residue as a cofactor, which is generated by the autocatalytic cleavage of a proenzyme. wikipedia.orgportlandpress.com In mammalian cells, the activity of SAMDC is allosterically activated by putrescine, creating a feed-forward mechanism that links the availability of the initial substrate with the production of the higher polyamines. acs.org

EnzymeGene (Human)FunctionCofactorRegulation
Ornithine Decarboxylase (ODC) ODC1Catalyzes the conversion of ornithine to putrescine, the first rate-limiting step in polyamine biosynthesis. wikipedia.orgacs.orgPyridoxal phosphate (PLP) wikipedia.orgTranscriptionally activated by growth factors and oncogenes (e.g., MYC); inhibited and targeted for degradation by antizyme. nih.govwikipedia.org
S-Adenosylmethionine Decarboxylase (SAMDC/AdoMetDC) AMD1Catalyzes the decarboxylation of SAM to produce the aminopropyl group donor for spermidine and spermine synthesis. wikipedia.orgportlandpress.comPyruvate wikipedia.orgActivity is allosterically stimulated by putrescine; regulated by synthesis and degradation rates. acs.org

Role of Polyamines in Fundamental Cellular Processes

Polyamines are indispensable for normal cell growth and function due to their involvement in a wide array of crucial cellular activities. researchgate.netnih.gov Their polycationic nature allows them to bind to and stabilize the structure of nucleic acids (both DNA and RNA). researchgate.netnih.gov They are deeply involved in DNA replication and repair, gene regulation at both the transcriptional and translational levels, and protein synthesis. scientificarchives.comnih.gov Polyamines influence cell proliferation, differentiation, and programmed cell death (apoptosis). researchgate.netphysiology.org Their functions also extend to modulating the activity of ion channels and protecting cells from oxidative stress. researchgate.netnih.gov The necessity of polyamines for cell growth is highlighted by the observation that inhibiting their biosynthesis can stop or slow cellular proliferation, an effect that can be reversed by supplying external polyamines. wikipedia.org

Historical Context of Bis(guanylhydrazones) as Modulators of Polyamine Metabolism

The critical role of polyamines in cell proliferation led to the exploration of their metabolic pathway as a target for developing therapeutic agents, particularly for cancer. This led to the study of various inhibitors, among which the bis(guanylhydrazones) became prominent. Methylglyoxal (B44143) bis(guanylhydrazone) (MGBG), also known as Mitoguazone, was one of the first and most extensively studied compounds in this class. medchemexpress.com It was identified as a powerful, competitive inhibitor of S-adenosylmethionine decarboxylase (SAMDC). medchemexpress.comscispace.com By blocking SAMDC, MGBG prevents the synthesis of spermidine and spermine, leading to their depletion and a subsequent accumulation of putrescine. nih.gov

Ethylglyoxal bis(guanylhydrazone) (EGBG) emerged as a close derivative of MGBG. nih.gov Like its methyl counterpart, EGBG is a potent inhibitor of SAMDC, effectively blocking the production of the higher polyamines. nih.govnih.gov However, research revealed significant differences between the two compounds. While both inhibit SAMDC, EGBG was found to have a much lower rate of cellular accumulation compared to MGBG. nih.gov Furthermore, EGBG was shown to be devoid of the significant mitochondrial toxicity that is a characteristic effect of MGBG, suggesting that EGBG acts as a more specific inhibitor of polyamine biosynthesis without the broader cellular effects of MGBG. nih.gov Studies using EGBG in combination with ODC inhibitors like difluoromethylornithine (DFMO) demonstrated a synergistic antiproliferative action, underscoring the potential of targeting multiple steps in the polyamine pathway. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H8O2 B239026 Ethylglyoxal bis(guanylhydrazone) CAS No. 1945-68-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1945-68-2

Molecular Formula

C16H8O2

Molecular Weight

198.23 g/mol

IUPAC Name

2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)butan-2-ylidene]amino]guanidine

InChI

InChI=1S/C6H14N8/c1-2-4(12-14-6(9)10)3-11-13-5(7)8/h3H,2H2,1H3,(H4,7,8,13)(H4,9,10,14)/b11-3+,12-4+

InChI Key

DDNVYHHARMNUBE-HMMKTVFPSA-N

SMILES

CCC(=NN=C(N)N)C=NN=C(N)N

Isomeric SMILES

CC/C(=N\N=C(N)N)/C=N/N=C(N)N

Canonical SMILES

CCC(=NN=C(N)N)C=NN=C(N)N

Related CAS

62580-88-5 (unspecified sulfate)

Synonyms

EEBG
EGBG
ethyl-gag
ethylglyoxal bis(guanylhydrazone)
ethylglyoxal bis(guanylhydrazone) sulfate

Origin of Product

United States

Mechanism of Enzyme Inhibition by Ethylglyoxal Bis Guanylhydrazone

Inhibition of S-Adenosylmethionine Decarboxylase (SAMDC/AdoMetDC)

EGBG's primary molecular target is S-Adenosylmethionine Decarboxylase, an essential enzyme for the synthesis of the higher polyamines, spermidine (B129725) and spermine (B22157).

Competitive Inhibition Kinetics

EGBG acts as a powerful competitive inhibitor of SAMDC. nih.gov This means it directly competes with the enzyme's natural substrate, S-adenosylmethionine (SAM), for binding at the active site. The structural similarity between EGBG and SAM allows it to occupy the active site, thereby blocking the decarboxylation of SAM and halting the production of decarboxylated SAM, a necessary precursor for spermidine and spermine synthesis. The inhibitory constant (Ki) of EGBG for SAMDC is in the nanomolar range, indicating a very high affinity for the enzyme. nih.govnih.gov For example, the Ki value for yeast SAMDC is approximately 9 nM. nih.gov This potent inhibition leads to a significant reduction in the intracellular concentrations of spermidine and spermine. nih.govnih.gov

Comparative Potency Across Diverse Species and Enzyme Variants

The inhibitory potency of EGBG against SAMDC varies across different species. While it is a highly effective inhibitor of mammalian SAMDC, its efficacy against the enzyme from other organisms, such as trypanosomes, is significantly lower. acs.org This difference in sensitivity is attributed to variations in the amino acid sequences and, consequently, the three-dimensional structures of the enzyme's active site among different species. acs.org Such species-specific differences in potency are crucial for the development of targeted therapeutic agents.

Specificity Profile Relative to Other Bis(guanylhydrazones)

EGBG belongs to the bis(guanylhydrazone) class of compounds, which includes other SAMDC inhibitors like methylglyoxal (B44143) bis(guanylhydrazone) (MGBG). medchemexpress.com However, EGBG exhibits a more specific and often more potent inhibitory profile against SAMDC compared to many of its analogs. nih.govnih.gov For instance, EGBG can achieve the same level of spermidine and spermine depletion as MGBG but at a much lower intracellular concentration. nih.gov This increased specificity is significant because some other bis(guanylhydrazones), like MGBG, are known to have off-target effects, including mitochondrial toxicity, which EGBG appears to lack. nih.govnih.gov However, like other bis(guanylhydrazones), EGBG is also known to inhibit diamine oxidase. nih.govaacrjournals.orgscispace.com The subtle structural difference of an ethyl group in EGBG versus a methyl group in MGBG leads to these distinct biological activities, highlighting the critical nature of the inhibitor's structure for its interaction with the enzyme. nih.gov

Modulation of Ornithine Decarboxylase (ODC) Activity

In addition to its direct inhibition of SAMDC, EGBG also has indirect but significant effects on Ornithine Decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.

Induction and Stabilization of ODC Protein

Paradoxically, treatment with EGBG leads to a substantial increase in ODC activity and the accumulation of ODC protein. nih.govnih.gov This is not due to an increased rate of ODC synthesis but rather to the stabilization of the ODC protein against intracellular degradation. nih.govnih.gov ODC is normally a very rapidly turning over protein with a short half-life. By inhibiting SAMDC and thus depleting spermidine and spermine, EGBG disrupts a key negative feedback loop. High levels of polyamines typically promote the synthesis of an ODC antizyme, which in turn targets ODC for degradation. When polyamine levels fall due to EGBG's action, the synthesis of this antizyme is reduced, leading to a longer half-life and accumulation of the ODC protein. ysmu.am

Post-transcriptional Regulatory Effects on ODC Expression

The stabilization of the ODC protein by EGBG is a post-transcriptional event. nih.govnih.gov Studies have shown that EGBG does not significantly alter the levels of ODC messenger RNA (mRNA). nih.govnih.gov This indicates that the regulatory effect occurs after the gene has been transcribed into mRNA, likely at the level of translation or, more prominently, protein turnover. The cell, sensing the depletion of spermidine and spermine, responds by attempting to boost polyamine production by preserving the existing ODC enzyme, leading to a buildup of its substrate, putrescine. nih.govnih.govnih.gov

Interactions with Other Enzymes of Polyamine Metabolism

Diamine Oxidase (DAO) Activity

Ethylglyoxal bis(guanylhydrazone) has been identified as a potent inhibitor of diamine oxidase (DAO), an enzyme involved in the degradation of polyamines like putrescine. portlandpress.comscispace.com Several studies have confirmed that EGBG and its related diguanidine analogues effectively inhibit DAO activity in vitro. portlandpress.comscience.gov The inhibition of DAO by EGBG contributes to the disruption of normal polyamine homeostasis within the cell.

Research has shown that EGBG is among the most powerful inhibitors of DAO within its class of compounds. portlandpress.com For instance, a study investigating various analogues of methylglyoxal bis(guanylhydrazone) found that all tested diguanidines, including the ethyl derivative, were strong inhibitors of intestinal DAO. portlandpress.comscience.gov Another related compound, ethylmethylglyoxal bis(guanylhydrazone) (EMGBG), also demonstrated significant inhibitory activity against intestinal diamine oxidase, with a reported Ki value of 0.7 µM. researchgate.net

Table 1: Inhibitory Activity of Ethylglyoxal bis(guanylhydrazone) Analogues on Diamine Oxidase

Compound Target Enzyme Ki Value (µM) Source
Ethylmethylglyoxal bis(guanylhydrazone) (EMGBG) Intestinal Diamine Oxidase 0.7 researchgate.net

Spermidine/Spermine N1-Acetyltransferase (SSAT) Induction

In addition to its inhibitory roles, ethylglyoxal bis(guanylhydrazone) acts as a powerful inducer of spermidine/spermine N1-acetyltransferase (SSAT). nih.gov This enzyme plays a critical role in the catabolism of polyamines by acetylating spermidine and spermine, which marks them for subsequent degradation by polyamine oxidase. The induction of SSAT can lead to an increased breakdown of higher polyamines into putrescine. nih.govnih.gov

A study conducted on rat L6 muscle cells revealed that EGBG was even more potent than spermidine itself in stimulating SSAT activity. nih.gov This robust induction of SSAT suggests that EGBG can significantly enhance the degradation pathway of polyamines, which, in conjunction with its inhibition of biosynthesis, leads to a profound alteration of intracellular polyamine pools. nih.gov This mechanism of action, stimulating the degradation of spermidine into putrescine, is a key aspect of how EGBG and related polyamine analogues decrease cellular polyamine levels. nih.gov The induction of SSAT by the related compound methylglyoxal bis(guanylhydrazone) has been shown to be substantial, with increases in enzyme amount reaching up to 700-fold in rat liver. nih.gov This dramatic increase in SSAT can overwhelm its direct inhibition by the compound, leading to a net increase in polyamine acetylation and subsequent degradation. nih.gov

Table 2: Induction of Spermidine/Spermine N1-Acetyltransferase (SSAT) by Polyamines and Analogues

Compound Effect on SSAT Activity in L6 Cells Source
Ethylglyoxal bis(guanylhydrazone) More potent inducer than spermidine nih.gov
Methylglyoxal bis(guanylhydrazone) More potent inducer than spermidine nih.gov
N1,N8-bis(ethyl)spermidine More potent inducer than spermidine nih.gov
Spermidine Potent inducer nih.gov
Spermine More potent inducer than spermidine nih.gov

Cellular and Subcellular Actions of Ethylglyoxal Bis Guanylhydrazone

Impact on Intracellular Polyamine Pools

EGBG is a potent inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC), a key enzyme in the biosynthesis of the higher polyamines, spermidine (B129725) and spermine (B22157). nih.govnih.gov This inhibition directly leads to significant shifts in the intracellular concentrations of various polyamines.

Spermidine and Spermine Depletion Dynamics

Treatment of cells with EGBG results in a marked decrease in the intracellular pools of spermidine and spermine. nih.govpsu.edu This depletion is a direct consequence of the inhibition of AdoMetDC, which blocks the conversion of putrescine to spermidine and subsequently spermidine to spermine. nih.gov Studies on L1210 leukemia cells have shown that EGBG can achieve a level of spermidine and spermine depletion comparable to that of its more widely studied analogue, methylglyoxal (B44143) bis(guanylhydrazone) (MGBG). nih.gov In mitogen-activated bovine lymphocytes, the combination of EGBG and α-difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase, led to a 65% to 80% decrease in spermidine and a 40% to 60% decrease in spermine content. aacrjournals.org

Putrescine Accumulation Profiles

Unlike MGBG, which causes a significant accumulation of putrescine, EGBG does not induce a similar massive buildup. nih.govpsu.edu While both compounds inhibit the downstream conversion of putrescine, EGBG appears to also inhibit ornithine decarboxylase (ODC) activity to some extent, the enzyme responsible for putrescine synthesis. nih.govscience.gov This dual action prevents the substantial rise in putrescine levels often seen with other inhibitors of polyamine synthesis. In some experimental settings, EGBG treatment, particularly in combination with DFMO, has been shown to decrease putrescine levels by 75% to 90% in bovine lymphocytes. aacrjournals.org

Cellular Transport and Accumulation Dynamics

The movement of EGBG into and out of cells is a critical factor influencing its biological activity. The mechanisms governing its uptake and how they compare to other similar compounds have been a focus of research.

Mechanisms of Cellular Uptake

The precise mechanisms of EGBG's cellular uptake are believed to involve the polyamine transport system. researchgate.net This is a common route for polyamine analogues. However, the efficiency of this transport for EGBG appears to be lower than for some of its counterparts.

Influence of Polyamine Depletion on EGBG Uptake

Interestingly, and in stark contrast to MGBG, the depletion of intracellular polyamines does not enhance the uptake of EGBG. In fact, studies on L1210 cells have indicated that prior treatment with DFMO, which depletes polyamines, may even slightly decrease the uptake of EGBG. nih.govscience.gov This suggests a fundamental difference in how the polyamine transport system recognizes and transports EGBG compared to MGBG under conditions of polyamine starvation.

Differential Uptake Compared to Analogues

The cellular accumulation of EGBG is significantly lower than that of MGBG. In L1210 cells, the intracellular concentration of EGBG was found to be only about 20-25% of that achieved with MGBG under similar conditions. nih.govscience.gov This difference is attributed to a more rapid efflux of EGBG from the cells. researchgate.net While glyoxal (B1671930) bis(guanylhydrazone) (GBG) and MGBG are effectively retained within the cells, EGBG is excreted more quickly. researchgate.net

Effects on Cellular Macromolecular Synthesis

Ethylglyoxal bis(guanylhydrazone) (EGBG) exerts significant effects on the synthesis of cellular macromolecules, primarily through its role as an inhibitor of polyamine biosynthesis. Polyamines are crucial for cell growth and proliferation, and their depletion by EGBG leads to downstream consequences on DNA and protein synthesis.

Inhibition of DNA Synthesis

EGBG has been shown to inhibit DNA synthesis in various cell types. In mitogenically activated bovine lymphocytes, increasing concentrations of EGBG led to a progressive inhibition of DNA synthesis. aacrjournals.org For instance, the addition of 100 µM EGBG in combination with α-difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase, resulted in a 56% inhibition of DNA synthesis. aacrjournals.org Studies have consistently shown that the inhibition of DNA synthesis is more pronounced than the inhibition of protein synthesis at all effective concentrations of EGBG. aacrjournals.org This suggests that DNA replication is particularly sensitive to the depletion of polyamines caused by EGBG. The inhibitory effect of EGBG on DNA synthesis is a key aspect of its antiproliferative activity. nih.gov

Effects on Specific Replication-Related Enzymes (e.g., Thymidine (B127349) Kinase, DNA Polymerase Alpha)

The inhibition of DNA synthesis by EGBG is linked to its effects on key enzymes involved in DNA replication. In polyamine-deficient bovine lymphocytes treated with EGBG and DFMO, the activities of thymidine kinase and DNA polymerase α were found to be lower than in normal cells. aacrjournals.orgnih.gov Specifically, thymidine kinase activity in these polyamine-deficient cells was only 17% of the level in control cells. nih.govresearchgate.net While the amount of thymidine kinase mRNA was only moderately reduced (to about 75% of normal levels), the synthesis of the enzyme itself was significantly impacted, suggesting that polyamines regulate thymidine kinase synthesis mainly at the translational level. nih.govresearchgate.net In contrast, the activities of RNA polymerase II and leucyl transfer RNA synthase were nearly normal in these cells, indicating a degree of specificity in the enzymes affected by polyamine depletion. aacrjournals.org

Table 1: Effect of EGBG on Macromolecular Synthesis and Enzyme Activity

Parameter Cell Type EGBG Concentration (in combination with DFMO) % Inhibition / Reduction Reference
DNA Synthesis Bovine Lymphocytes 100 µM 56% aacrjournals.org
Protein Synthesis Bovine Lymphocytes 100 µM 47% aacrjournals.org
Thymidine Kinase Activity Bovine Lymphocytes Not specified 83% reduction nih.govresearchgate.net
DNA Polymerase α Activity Bovine Lymphocytes Not specified Reduced aacrjournals.org

This table summarizes the inhibitory effects of Ethylglyoxal bis(guanylhydrazone) (EGBG), often in combination with DFMO, on key cellular processes and enzymes.

Cellular Cycle Perturbations

Ethylglyoxal bis(guanylhydrazone) influences cell proliferation by inducing disruptions in the normal progression of the cell cycle. These perturbations are a direct consequence of the compound's ability to inhibit polyamine biosynthesis, which is essential for cells to move through the various phases of the cell cycle.

Cell Cycle Arrest Induction

The depletion of intracellular polyamines by EGBG can lead to cell cycle arrest. dntb.gov.ua This arrest is a critical mechanism by which EGBG exerts its antiproliferative effects. By inhibiting the synthesis of spermidine and spermine, EGBG prevents cells from progressing through the cell cycle, ultimately halting cell division. nih.govnih.gov The induction of cell cycle arrest has been noted as a mechanism of action for guanidine-based compounds in cancer therapy. dntb.gov.ua

Analysis of Cell Cycle Phase Distribution

Studies on the effects of polyamine depletion often involve the analysis of cell cycle phase distribution to understand the specific point of arrest. While direct studies detailing the specific cell cycle phase distribution in response to EGBG are not extensively available in the provided results, the profound inhibition of DNA synthesis suggests a significant impact on the S phase. aacrjournals.org It is known that polyamine depletion can cause cells to arrest in the G1 phase of the cell cycle. researchgate.net For a detailed analysis, flow cytometry using DNA staining agents like propidium (B1200493) iodide can be employed to quantify the proportion of cells in the G1, S, and G2/M phases, providing a clearer picture of the cell cycle perturbations induced by EGBG. bdbiosciences.com

Induction of Programmed Cell Death Pathways by Ethylglyoxal bis(guanylhydrazone)

Ethylglyoxal bis(guanylhydrazone) (EGBG) is a chemical compound that actively engages with and triggers the intrinsic cellular mechanisms of programmed cell death. Its primary mechanism of action involves the inhibition of polyamine biosynthesis, a critical pathway for cell growth and proliferation. By disrupting this pathway, EGBG sets off a cascade of events leading to apoptosis, a controlled and organized form of cell death.

Apoptosis Signaling Mechanisms

The induction of apoptosis by Ethylglyoxal bis(guanylhydrazone) is fundamentally linked to its role as a potent inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in the polyamine biosynthetic pathway. nih.gov Polyamines, such as spermidine and spermine, are essential molecules that play a crucial role in cell growth, differentiation, and proliferation. nih.govtubitak.gov.tr They interact with macromolecules like DNA and RNA, stabilizing their structure and function. researchgate.net

EGBG's inhibition of SAMDC leads to the depletion of intracellular polyamines, specifically spermidine and spermine. nih.gov This depletion serves as a critical stress signal that initiates the apoptotic cascade. researchgate.net Research has demonstrated that the antiproliferative effects of EGBG are additive when used with other inhibitors of the polyamine pathway, such as α-difluoromethylornithine (DFMO), underscoring the central role of polyamine depletion in its mechanism of action. nih.govnih.gov The reduction in polyamine levels disrupts normal cellular functions and is a primary trigger for the activation of programmed cell death signaling. tubitak.gov.tr

Mitochondria-Mediated Apoptosis Pathways

The apoptotic pathway triggered by Ethylglyoxal bis(guanylhydrazone) is predominantly mediated by mitochondria. The depletion of intracellular polyamines directly impacts mitochondrial integrity and function, initiating the intrinsic pathway of apoptosis. researchgate.net A key event in this process is the disruption of the mitochondrial membrane potential (ΔΨm). researchgate.net This disruption is a critical control point in apoptosis, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

Studies have shown that polyamine depletion induced by inhibitors like EGBG triggers this mitochondria-mediated pathway, resulting in apoptotic cell death. researchgate.net Interestingly, while EGBG effectively induces these apoptotic events, it is noted to be devoid of the severe and early mitochondrial toxicity that is characteristic of its close analogue, methylglyoxal bis(guanylhydrazone) (MGBG). nih.gov This suggests that EGBG is a more specific inhibitor of polyamine biosynthesis with less direct off-target toxicity to mitochondria compared to MGBG. nih.gov The overexpression of anti-apoptotic proteins, such as Bcl-xl, has been shown to completely inhibit the disruption of the mitochondrial membrane potential, further confirming the central role of the mitochondrial pathway in this process. researchgate.net

CompoundPrimary TargetKey Mitochondrial EventReference
Ethylglyoxal bis(guanylhydrazone) (EGBG)S-adenosylmethionine decarboxylase (SAMDC)Disruption of mitochondrial membrane potential (ΔΨm) researchgate.net
Polyamine DepletionMitochondrial IntegrityTriggers mitochondria-mediated apoptosis pathway researchgate.netdntb.gov.ua
Bcl-xl (Overexpression)Mitochondrial Apoptotic PathwayInhibits ΔΨm disruption and subsequent apoptosis researchgate.net

Role of Caspase Activation

Following the disruption of the mitochondrial membrane and the release of pro-apoptotic factors, a cascade of cysteine-aspartic proteases, known as caspases, is activated. This activation is a hallmark of apoptosis, responsible for the execution phase of cell death.

Research indicates that the depletion of polyamines by EGBG leads to the activation of effector caspase-3. researchgate.net Caspase-3 is a critical executioner caspase that cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Furthermore, studies on the broader effects of modulating the polyamine pathway provide additional insight into the caspase cascade. For instance, apoptosis induced by the overexpression of SAMDC, the enzyme that EGBG inhibits, involves the activation of both initiator caspase-9 and effector caspase-8. scirp.orgscirp.org The activation of caspase-9 is a direct consequence of the mitochondria-mediated pathway. scirp.org The inhibition of caspase activity has been shown to prevent the nuclear changes associated with apoptosis, although it does not prevent the initial disruption of the mitochondrial membrane potential, placing caspase activation downstream of mitochondrial events. researchgate.net

Inducing FactorActivated CaspasesExperimental ContextReference
Polyamine Depletion (via EGBG)Caspase-3Observed in murine B cells following treatment with polyamine synthesis inhibitors. researchgate.net
SAMDC OverexpressionCaspase-9, Caspase-8Studied in Xenopus embryos, showing a maternal program of apoptosis. scirp.orgscirp.org

p53-Independent Programmed Cell Death

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis in response to cellular stress. However, the apoptotic pathway induced by Ethylglyoxal bis(guanylhydrazone) appears to function independently of p53 status.

Evidence for this comes from studies on related compounds and the targeted biological pathway. The structurally similar compound Mitoguazone (methylglyoxal bis(guanylhydrazone)) has been shown to induce apoptosis in a variety of human cancer cell lines in a manner that is independent of their p53 status. nih.govmedchemexpress.com It effectively triggers programmed cell death in cells with both wild-type and mutated p53. nih.gov Moreover, research on the consequences of inhibiting SAMDC, the target of EGBG, further supports a p53-independent mechanism. Apoptosis induced by the overexpression of SAMDC in Xenopus embryos was not suppressed by Xdm-2, a known negative regulator of p53, indicating the pathway does not require p53. scirp.org This suggests that the cellular machinery set in motion by the disruption of polyamine synthesis can bypass the p53-dependent apoptotic checkpoints, providing a potential therapeutic advantage in cancers where p53 is mutated or non-functional. unc.edu

Structure Activity Relationships of Ethylglyoxal Bis Guanylhydrazone and Analogues

Relationship between Molecular Structure and Cellular Specificity

The structure of the alkyl side chain profoundly influences how these compounds interact with cells, dictating their uptake, efflux, and ultimate biological effect.

Species Distribution and Protonation States at Physiological Conditions

The biological activity of bis(guanylhydrazones) is intrinsically linked to their chemical state at physiological pH (typically around 7.4). The guanylhydrazone groups are ionizable, meaning the molecule can exist in different protonation states, carrying positive charges or remaining neutral. unina.it

At physiological pH, these compounds exist as an equilibrium mixture of different species. This includes a dicationic form (charge of +2), a monocationic form (+1), and a neutral, uncharged free base. nih.gov For a related compound, analysis showed that at pH 7.4, the mixture could consist of 50% with a +1 charge, 28% with no charge, and 22% with a +2 charge. nih.gov This distribution is crucial because the charge of the molecule influences its ability to cross biological membranes and interact with cellular targets. nih.gov

Role of Free Base Form in Biological Activity

The uncharged, or free base, form of the molecule is thought to be particularly important for its ability to permeate biological membranes, such as the blood-brain barrier. unina.it While the positively charged, protonated forms are recognized by the energy-dependent polyamine transport system for cellular uptake, their charge prevents efficient passive diffusion across lipid membranes. nih.gov

The existence of a significant percentage of the neutral, more lipophilic species at physiological pH allows the compound to cross membranes more readily. unina.it This balance between a charged state for active transport and a neutral state for passive diffusion is a critical aspect of the structure-activity relationship, governing the compound's bioavailability and distribution within the body. unina.itnih.gov

Preclinical Research Methodologies and Models

In Vitro Cell Culture Systems

The cytotoxic and antiproliferative effects of Ethylglyoxal bis(guanylhydrazone) (EGBG) have been evaluated across a variety of in vitro cell culture models, revealing its potential as an inhibitor of cell growth.

Leukemia Cell Lines (e.g., L1210 Leukemia Cells)

In studies using L1210 leukemia cells, EGBG has demonstrated significant growth-inhibitory effects. nih.gov It has been shown to be a potent inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC), an essential enzyme in the synthesis of spermidine (B129725) and spermine (B22157). nih.gov This inhibition leads to the depletion of these vital polyamines, which is comparable to the effects of the related compound, methylglyoxal (B44143) bis(guanylhydrazone) (MGBG). nih.gov However, the cellular uptake of EGBG in L1210 cells is only about 20-25% of that observed for MGBG. nih.gov Interestingly, while polyamine depletion typically enhances the uptake of MGBG, it has been found to slightly decrease the accumulation of EGBG. nih.gov

Despite its lower cellular accumulation, EGBG effectively depletes spermidine and spermine at micromolar concentrations. nih.gov When used in combination with 2-difluoromethylornithine, an inhibitor of ornithine decarboxylase, EGBG exhibits an additive antiproliferative action against L1210 cells. nih.gov Notably, EGBG is less effective than MGBG at releasing bound polyamines from isolated cellular organelles and does not exhibit the same level of mitochondrial toxicity, suggesting it may be a more specific inhibitor of polyamine biosynthesis with fewer off-target effects. nih.gov

Lymphocyte Activation Models (e.g., Bovine Small Lymphocytes)

Research on bovine small lymphocytes stimulated with concanavalin (B7782731) A has provided further insights into the specificity of EGBG. In this model, EGBG was found to decrease spermidine and spermine levels to a similar extent as MGBG, but at a five-fold lower intracellular concentration. nih.gov Despite achieving similar levels of polyamine depletion, EGBG resulted in a smaller inhibition of DNA and protein synthesis compared to MGBG. nih.gov This was observed both in the presence and absence of the ornithine decarboxylase inhibitor, α-difluoromethylornithine. nih.gov

Further investigation revealed that the concentrations of MGBG required to inhibit polyamine synthesis in these cells also inhibited in vitro protein synthesis and mitochondrial function. nih.gov In contrast, the effective concentrations of EGBG did not have these inhibitory effects. nih.gov These findings suggest that EGBG is a more specific inhibitor of polyamine biosynthesis than MGBG. nih.gov When bovine small lymphocytes were treated with a combination of EGBG and α-difluoromethylornithine, a swelling of the Golgi apparatus was observed, which was accompanied by a decrease in the amount of the Golgi apparatus and the specific activity of galactosyltransferase. nih.gov

Other Mammalian Cell Lines (e.g., Human Renal Carcinoma Cells, Human Lung Cells)

The effects of EGBG have also been investigated in human renal carcinoma cell lines, such as ACHN. In these cells, EGBG treatment led to a reduction in cell proliferation and the intracellular content of spermidine and spermine. nih.gov This was accompanied by an activation of ornithine decarboxylase (ODC) and a subsequent increase in putrescine levels. nih.gov When combined with the ODC inhibitor difluoromethylornithine (DFMO), the impact on polyamine levels and cell proliferation was synergistic. nih.gov It was also noted that EGBG appeared to stabilize S-adenosylmethionine decarboxylase (SAMDC), as indicated by a significantly enhanced SAMDC activity in enzyme assays conducted without the inhibitor. nih.gov Studies on various human tumor cell lines, including lung tumor cells, have shown that bis(ethyl)polyamine analogues, which share functional similarities with EGBG in targeting the polyamine pathway, can inhibit cell growth. scispace.com

Biochemical Assays for Enzyme Activity Measurement

Biochemical assays have been instrumental in elucidating the specific molecular targets of Ethylglyoxal bis(guanylhydrazone) (EGBG), confirming its potent inhibitory effects on key enzymes in the polyamine biosynthetic pathway.

S-Adenosylmethionine Decarboxylase Assays

EGBG has been identified as a powerful inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC), an enzyme crucial for the synthesis of spermidine and spermine. nih.govnih.gov In vitro assays using AdoMetDC from both yeast and mouse liver have shown that EGBG is a more potent inhibitor of this enzyme than its well-known counterpart, methylglyoxal bis(guanylhydrazone) (MGBG). nih.govportlandpress.com In fact, EGBG was found to be the most powerful inhibitor among several tested congeners of MGBG. nih.govportlandpress.com

Further studies have confirmed the potent and competitive nature of this inhibition. nih.gov The inhibitory constant (Ki) for EGBG against AdoMetDC is significantly lower than that of MGBG, indicating a higher affinity for the enzyme. researchgate.net For instance, the Ki value for EGBG has been reported to be 0.06 µM, which is considerably lower than the 0.2 µM observed for propylglyoxal bis(guanylhydrazone). researchgate.net This strong inhibition of AdoMetDC activity is a primary mechanism through which EGBG disrupts polyamine metabolism.

Ornithine Decarboxylase Assays

While EGBG is a potent inhibitor of AdoMetDC, its effects on ornithine decarboxylase (ODC), the first rate-limiting enzyme in polyamine biosynthesis, are more complex. Treatment of cells with EGBG leads to a significant accumulation of putrescine, the product of the ODC-catalyzed reaction. nih.govnih.gov This is due in part to the blockage of putrescine's conversion to spermidine, but also to a notable stimulation of ODC activity itself. nih.govnih.gov

Kinetic studies in cultured L1210 leukemia cells have suggested that this stimulation of ODC activity involves a stabilization of the enzyme against intracellular degradation. nih.govnih.gov However, these studies also indicated that EGBG, along with other glyoxal (B1671930) bis(guanylhydrazone) derivatives, can inhibit the expression of ODC at a post-transcriptional level. nih.govnih.gov In human renal carcinoma cells, treatment with EGBG also resulted in an activation of ODC. nih.gov This complex interplay of effects highlights the intricate regulatory mechanisms within the polyamine biosynthetic pathway and the multifaceted impact of EGBG.

Polyamine Profiling and Quantification Techniques (e.g., HPLC)

High-performance liquid chromatography (HPLC) is a crucial technique for the detailed analysis of intracellular polyamine levels, and it has been instrumental in understanding the effects of EGBG. psu.edu Studies utilizing HPLC have demonstrated that EGBG treatment leads to a significant reduction in the cellular concentrations of spermidine and spermine. nih.govnih.gov For instance, in bovine small lymphocytes stimulated with concanavalin A, EGBG caused a decrease in spermidine and spermine levels comparable to that induced by MGBG, but at a much lower intracellular drug concentration. nih.gov Similarly, in L1210 leukemia cells, EGBG produced a depletion of spermidine and spermine that was fully comparable to what was achieved with MGBG at micromolar concentrations. nih.gov The precision of HPLC allows for the quantification of these changes, providing critical data on how EGBG modulates the polyamine profile within cells.

Molecular and Cell Biology Techniques

The impact of EGBG on gene expression, particularly the mRNA levels of key regulatory proteins, has been a focus of molecular biology studies. While much of the research has centered on its analog, MGBG, the findings offer insights into the potential mechanisms of EGBG. For example, studies on related bis(guanylhydrazones) have shown that while they can stabilize the ornithine decarboxylase (ODC) enzyme, they may also depress the expression of ODC at a post-transcriptional level, as evidenced by largely unaltered mRNA amounts. nih.govnih.gov In the context of insulin (B600854) gene expression, a combination of inhibitors including EGBG was used to demonstrate that an increase in insulin mRNA induced by glucose is paralleled by increased polyamine biosynthesis. portlandpress.com Attenuating the rise in polyamines with EGBG and another inhibitor prevented this increase in insulin mRNA, suggesting that polyamines may enhance the stability of this messenger RNA. portlandpress.com

Investigations into the effects of bis(guanylhydrazones) have shed light on their ability to influence protein stability. A significant finding is that compounds like EGBG's parent compound, glyoxal bis(guanylhydrazone) (GBG), and its derivatives can stabilize the ornithine decarboxylase (ODC) enzyme against intracellular degradation. nih.govnih.gov This stabilization contributes to the observed increase in ODC activity and the accumulation of the enzyme protein in cultured L1210 leukemia cells. nih.govnih.gov This mechanism appears to be a key part of how these compounds lead to a massive accumulation of putrescine. nih.govnih.gov

Flow cytometry is a powerful tool for analyzing the effects of compounds on the cell cycle and apoptosis. nih.govnih.gov While direct studies detailing the use of flow cytometry specifically with ethylglyoxal bis(guanylhydrazone) are not prevalent in the provided search results, the antiproliferative effects of EGBG observed in L1210 leukemia cells suggest that such analyses would be highly relevant. nih.gov For example, the combination of EGBG with α-difluoromethylornithine (DFMO) resulted in an additive antiproliferative action, indicating an impact on cell cycle progression. nih.gov Flow cytometry could be employed to quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to detect apoptotic cells, thereby providing a more detailed understanding of the cytostatic and cytotoxic effects of EGBG. nih.govarigobio.com

Mechanisms of Cellular Resistance to Ethylglyoxal Bis Guanylhydrazone

Alterations in Cellular Uptake and Efflux Mechanisms

The efficacy of ethylglyoxal bis(guanylhydrazone) is fundamentally dependent on its intracellular concentration, which is governed by the balance between its uptake and efflux from the cell. Research indicates that alterations in these transport processes are a key mechanism of resistance.

Studies comparing EGBG with its close analogue, methylglyoxal (B44143) bis(guanylhydrazone) (MGBG), in L1210 leukemia cells have revealed significant differences in their cellular accumulation. The intracellular concentration of EGBG was found to be only 20-25% of that achieved by MGBG under similar conditions. nih.govscience.gov This suggests a less efficient uptake or a more active efflux of EGBG. Furthermore, depleting intracellular polyamines, a condition that markedly enhances the uptake of MGBG, did not increase and, in fact, slightly decreased the uptake of EGBG by L1210 cells. nih.govscience.gov

While direct evidence for specific efflux pumps being responsible for EGBG resistance is still developing, the disparity in accumulation compared to structurally similar compounds points towards the importance of transport-related resistance. omicsdi.org In L1210 mouse leukemia cells, it has been observed that different efflux rates likely determine the cellular accumulation of various bis(guanylhydrazones). omicsdi.org This suggests that cells can acquire resistance by upregulating efflux mechanisms that actively expel the drug, thereby preventing it from reaching its intracellular target. A similar resistance mechanism involving reduced drug accumulation, potentially through an induced efflux system, has been observed in L1210 cells resistant to other S-adenosylmethionine decarboxylase inhibitors. annualreviews.org

Upregulation or Amplification of Target Enzymes (e.g., AdoMetDC)

A primary mechanism of acquired resistance to ethylglyoxal bis(guanylhydrazone) involves the overproduction of its target enzyme, S-adenosylmethionine decarboxylase (AdoMetDC or SAMDC). nih.govnih.gov By increasing the amount of the target enzyme, cells can effectively titrate out the inhibitor, requiring higher concentrations of the drug to achieve the same level of enzymatic inhibition and cytotoxic effect.

A well-documented example is the development of EGBG-resistant mouse FM3A cell lines. nih.govdntb.gov.uaportlandpress.com These resistant cells exhibit AdoMetDC activity that is approximately five times higher than that of the non-resistant, control cells. nih.gov This overproduction of the enzyme was traced back to a five-fold increase in the amount of AdoMetDC mRNA. nih.gov Interestingly, this increase in mRNA was not due to the amplification of the AdoMetDC gene itself, but rather to other regulatory changes affecting mRNA levels. nih.gov

In addition to increasing the synthesis of the enzyme, EGBG can paradoxically lead to the stabilization of AdoMetDC. nih.gov In studies with human renal carcinoma cells, treatment with EGBG resulted in a highly enhanced AdoMetDC activity when measured in vitro, suggesting that the inhibitor protects the enzyme from degradation. nih.gov This stabilization contributes to a larger intracellular pool of the enzyme, further compounding the resistance. A similar stabilizing effect is seen with the related compound MGBG, which can lead to a massive increase in the amount of AdoMetDC protein. aacrjournals.org

The functional consequence of AdoMetDC overproduction is a significant increase in the cell's capacity to synthesize spermidine (B129725) and spermine (B22157), thereby overcoming the inhibitory effect of EGBG.

Compensatory Polyamine Metabolic Pathways

When the primary pathway for polyamine synthesis is blocked by an inhibitor like ethylglyoxal bis(guanylhydrazone), cells can activate compensatory metabolic routes to maintain the polyamine levels necessary for survival and proliferation. annualreviews.org

Inhibition of AdoMetDC by EGBG leads to a decrease in spermidine and spermine levels. As a compensatory response, cells often upregulate the activity of ornithine decarboxylase (ODC), the enzyme responsible for producing putrescine, the precursor for spermidine and spermine. nih.gov This was observed in human renal carcinoma cells, where EGBG treatment caused an activation of ODC and a subsequent accumulation of putrescine. nih.gov This rise in putrescine can, to some extent, mitigate the effects of reduced spermidine and spermine.

Furthermore, cells exhibit significant metabolic plasticity and can utilize salvage pathways to acquire polyamines from the extracellular environment when de novo synthesis is inhibited. imrpress.com This highlights the ability of cells to compensate for the blockade of one pathway by enhancing another. In transgenic mouse models where AdoMetDC is highly overexpressed, leading to an initial surge in spermine, compensatory mechanisms are activated over time to normalize polyamine levels and prevent toxicity. nih.govdntb.gov.uaresearchgate.net This demonstrates the existence of robust homeostatic systems that regulate the polyamine pool. The catabolism of polyamines can also be altered, converting spermine back to spermidine, and acetylated polyamines can be excreted from the cell to maintain balance. imrpress.com

Research Findings on EGBG Resistance Mechanisms

Cell LineResistance MechanismKey FindingsReference(s)
Mouse FM3A Cells Upregulation of Target EnzymeResistant cells showed ~5-fold higher AdoMetDC activity and mRNA levels compared to control cells. Resistance was caused by increased AdoMetDC mRNA, not gene amplification. nih.gov
L1210 Leukemia Cells Altered Drug TransportCellular accumulation of EGBG was only 20-25% of its analogue, MGBG. Polyamine depletion decreased EGBG uptake. nih.govscience.gov
Human Renal Carcinoma (ACHN) Cells Compensatory Pathway ActivationEGBG treatment led to the activation of ornithine decarboxylase (ODC) and a build-up of the precursor putrescine. nih.gov

Ethylglyoxal Bis Guanylhydrazone As a Research Probe in Polyamine Biology

Utility in Dissecting Polyamine Functions

The study of polyamines, such as spermidine (B129725) and spermine (B22157), is often complicated by their essential nature for cell viability and proliferation. EGBG offers a more specific means to probe these functions compared to other inhibitors like methylglyoxal (B44143) bis(guanylhydrazone) (MGBG). nih.gov Its primary utility lies in its potent and specific inhibition of S-adenosylmethionine decarboxylase (AdoMetDC), a rate-limiting enzyme in the synthesis of spermidine and spermine. nih.govnih.gov This targeted action allows researchers to dissect the specific roles of these higher polyamines.

One of the key applications of EGBG is in studying the role of polyamines in cell cycle progression. Depletion of polyamines through the action of inhibitors has been shown to cause cell cycle arrest, typically at the G1 to S phase transition, thereby inhibiting DNA synthesis. mdpi.com By using EGBG, often in combination with α-difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (ODC), researchers can effectively halt cell proliferation, demonstrating the absolute requirement of polyamines for this fundamental process. nih.govmdpi.com

Furthermore, EGBG has been instrumental in elucidating the involvement of polyamines in apoptosis, or programmed cell death. Studies have shown that depletion of intracellular polyamines by EGBG can trigger apoptosis through a mitochondria-mediated pathway. researchgate.netnih.gov This is characterized by the disruption of the mitochondrial membrane potential and the activation of caspases, key executioner proteins in the apoptotic cascade. researchgate.netnih.gov The ability to induce apoptosis through polyamine depletion with EGBG provides a valuable model for understanding the intricate signaling pathways that link polyamine metabolism to cell death.

Research in various cell lines, including human renal carcinoma and leukemia cells, has demonstrated the antiproliferative effects of EGBG. nih.govnih.gov In these studies, EGBG treatment leads to a significant reduction in the intracellular concentrations of spermidine and spermine, correlating with a decrease in cell growth rates. nih.gov A notable advantage of EGBG as a research probe is its reduced mitochondrial toxicity compared to MGBG, allowing for the study of polyamine depletion with fewer confounding cytotoxic effects. nih.gov

Table 1: Effects of Ethylglyoxal bis(guanylhydrazone) on Cellular Processes

Cellular ProcessEffect of EGBG TreatmentKey Research Findings
Cell Proliferation InhibitionEGBG reduces the proliferation of various cancer cell lines by depleting spermidine and spermine. nih.govnih.gov
Cell Cycle Arrest at G1/S phasePolyamine depletion by EGBG halts the progression from the G1 to the S phase of the cell cycle. mdpi.com
Apoptosis InductionEGBG-mediated polyamine depletion triggers apoptosis via the mitochondrial pathway. researchgate.netnih.gov
DNA Synthesis InhibitionReduced polyamine levels due to EGBG action inhibit the synthesis of DNA. mdpi.com

Applications in Investigating Polyamine Regulatory Networks

The intracellular concentrations of polyamines are tightly controlled through a complex interplay of biosynthesis, catabolism, and transport. EGBG is a valuable tool for unraveling these intricate regulatory networks. By inhibiting AdoMetDC, EGBG perturbs the normal homeostatic balance, revealing feedback mechanisms and cross-talk between different branches of the polyamine pathway.

A significant finding from studies using EGBG is the observed compensatory increase in the activity of ornithine decarboxylase (ODC), the first enzyme in the polyamine biosynthetic pathway. nih.gov When the synthesis of spermidine and spermine is blocked by EGBG, cells respond by upregulating ODC activity, leading to an accumulation of its product, putrescine. nih.gov This demonstrates a key regulatory loop where the levels of higher polyamines feedback-inhibit the initial steps of their own synthesis.

In addition to its effects on biosynthesis, EGBG has been used to study the catabolic arm of polyamine regulation. While MGBG has been shown to induce spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme in polyamine catabolism, the effects of EGBG on SSAT are also of interest to researchers studying the complete polyamine regulatory network. nih.gov The interplay between the inhibition of synthesis by EGBG and the potential induction of catabolism provides a more complete picture of how cells maintain polyamine homeostasis.

The synergistic effects observed when EGBG is used in combination with DFMO further highlight its utility in studying regulatory networks. nih.govnih.gov The combination of these two inhibitors leads to a more profound depletion of all polyamines and a stronger antiproliferative effect than either agent alone. nih.gov This synergistic action underscores the interconnectedness of the different enzymatic steps in the polyamine pathway and provides a powerful experimental strategy for investigating the consequences of complete polyamine withdrawal.

Table 2: Impact of Ethylglyoxal bis(guanylhydrazone) on Polyamine Regulatory Enzymes

EnzymeEffect of EGBG TreatmentConsequence for Polyamine Homeostasis
S-adenosylmethionine decarboxylase (AdoMetDC) Potent InhibitionDecreased synthesis of spermidine and spermine. nih.govnih.gov
Ornithine decarboxylase (ODC) Increased ActivityCompensatory upregulation leading to putrescine accumulation. nih.gov
Spermidine/spermine N1-acetyltransferase (SSAT) Under InvestigationPotential role in the overall cellular response to polyamine depletion. nih.gov

Future Directions in Ethylglyoxal Bis Guanylhydrazone Research

Elucidation of Novel Molecular Targets Beyond Canonical Polyamine Metabolic Enzymes

While EGBG is a powerful inhibitor of AdoMetDC, an enzyme crucial for the synthesis of spermidine (B129725) and spermine (B22157), evidence suggests its activity extends beyond this canonical target. nih.gov Future research will focus on identifying and validating these alternative molecular interactions to build a comprehensive profile of EGBG's mechanism of action.

One area of investigation is its potential interaction with other enzymes involved in polyamine and related metabolic pathways. For instance, some bis(guanylhydrazone) analogues have been shown to inhibit diamine oxidase, an enzyme involved in polyamine catabolism. nih.govscispace.comaacrjournals.org Further studies are needed to determine the specific inhibitory profile of EGBG against a broader range of amine oxidases and other related enzymes.

Beyond direct enzyme inhibition, researchers are exploring the possibility that EGBG and its analogues could modulate cellular signaling pathways. Polyamines themselves are known to influence critical cellular processes like T cell differentiation and are linked to signaling molecules such as mTOR and Myc. imrpress.com Investigating whether EGBG can directly or indirectly influence these signaling cascades, independent of its effect on polyamine levels, will be a key area of future inquiry. The observation that EGBG's antiproliferative effects can differ from those of other AdoMetDC inhibitors, even with similar levels of polyamine depletion, supports the existence of off-target effects that contribute to its biological activity. nih.gov

Comprehensive Characterization of Intracellular Trafficking and Distribution

Understanding how EGBG enters and distributes within cells is critical to deciphering its full range of biological effects. Studies have shown marked differences in the cellular accumulation of EGBG compared to its close analogue, methylglyoxal (B44143) bis(guanylhydrazone) (MGBG). nih.gov The cellular uptake of EGBG is significantly lower than that of MGBG, and interestingly, polyamine depletion, which enhances MGBG uptake, appears to decrease the accumulation of EGBG. nih.gov

Future research will employ advanced imaging techniques and cellular fractionation studies to map the intracellular journey of EGBG. This includes identifying the specific transporters responsible for its influx and efflux across the plasma membrane and its localization within subcellular compartments. The mechanisms governing the uptake of nanoparticles and other small molecules, which can involve processes like clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis, may provide a framework for understanding EGBG's entry into cells. nih.govnih.gov

A key focus will be to determine the extent to which EGBG accumulates in specific organelles, such as mitochondria. MGBG is known for its mitochondrial toxicity, a trait that is notably less pronounced with EGBG. nih.govnih.gov A detailed comparative analysis of the mitochondrial localization of EGBG and MGBG will be crucial to understanding these differences in toxicity. Furthermore, investigating the potential for EGBG to localize within the nucleus and its impact on nuclear processes is another important avenue for future exploration, given the role of polyamines in gene regulation. annualreviews.org

Advanced Structural Biology Approaches for EGBG-Target Interactions

A detailed understanding of how EGBG interacts with its molecular targets at an atomic level is fundamental for rational drug design. X-ray crystallography has been instrumental in revealing the three-dimensional structures of proteins and their complexes with inhibitors. nih.govsci-hub.senih.govrsna.orgmdpi.com

Future structural biology efforts will focus on obtaining high-resolution crystal structures of EGBG in complex with AdoMetDC from various species. This will provide precise information about the binding mode of EGBG and the key amino acid residues involved in the interaction. Such studies have already been performed for analogues like ethylmethylglyoxal bis(guanylhydrazone) (EMGBG), revealing a non-planar conformation of the inhibitor chain, which differs from other related compounds. nih.gov Similar detailed structural information for EGBG will be invaluable.

Beyond the primary target, obtaining crystal structures of EGBG bound to any newly identified off-target proteins will be a priority. This will help to explain the broader biological activity of the compound and guide the development of more specific analogues. The increasing sophistication of X-ray crystallography, including the use of synchrotron radiation and advanced phasing methods, will facilitate the structural determination of these complexes. sci-hub.se

Development of Advanced Analogues with Enhanced Specificity and Tunable Cellular Actions

The insights gained from understanding EGBG's molecular targets and intracellular behavior will fuel the development of novel analogues with improved properties. The goal is to design compounds with enhanced specificity for AdoMetDC, thereby minimizing off-target effects and potential toxicity.

Structure-activity relationship (SAR) studies will be crucial in this endeavor. By systematically modifying the structure of EGBG and evaluating the biological activity of the resulting derivatives, researchers can identify the chemical features that are critical for potent and selective inhibition. science.gov For example, the synthesis and evaluation of various bis(guanylhydrazone) derivatives have already provided some empirical rules regarding their structure-activity relationships as AdoMetDC inhibitors. science.gov

Furthermore, the development of analogues could aim to modulate their cellular uptake and distribution. By altering the physicochemical properties of the molecule, it may be possible to enhance its accumulation in target cells or direct it to specific subcellular compartments. acs.orgajol.info The ultimate aim is to create a new generation of EGBG-based compounds with a superior therapeutic index, characterized by high efficacy and low toxicity. google.comgoogle.com The development of conformationally restricted analogues of MGBG has already shown promise in reducing toxicity while maintaining antitumor effects, providing a successful precedent for this approach. nih.gov

Q & A

Q. What is the primary biochemical mechanism of ethylglyoxal bis(guanylhydrazone) in eukaryotic cells, and how is its inhibitory potency quantified?

Ethylglyoxal bis(guanylhydrazone) acts as a competitive inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC), a key enzyme in polyamine biosynthesis. Its potency is quantified via the apparent Ki value (12 nM for the ethylmethylglyoxal analog, EMGBG), determined using purified enzyme assays with substrate saturation curves. This inhibition depletes cellular spermidine and spermine, critical for cell proliferation .

Q. Which experimental models are commonly used to study the effects of ethylglyoxal bis(guanylhydrazone)?

Common models include:

  • Mouse leukemia cells (L1210): To assess antiproliferative effects and polyamine depletion .
  • Plant embryogenesis systems: For studying cell division and differentiation (e.g., globular embryo development in plants) .
  • FM3A cell lines: To investigate resistance mechanisms via AdoMetDC overproduction .

Q. How is AdoMetDC activity measured in cell lines treated with ethylglyoxal bis(guanylhydrazone)?

AdoMetDC activity is quantified using radiometric assays that measure <sup>14</sup>CO2 release from carboxyl-labeled S-adenosylmethionine. Enzyme kinetics (e.g., Ki) are analyzed via Lineweaver-Burk plots to confirm competitive inhibition .

Advanced Research Questions

Q. How does the structural conformation of ethylglyoxal bis(guanylhydrazone) derivatives influence their inhibitory potency and biological activity?

X-ray crystallography reveals that ethylmethylglyoxal bis(guanylhydrazone) (EMGBG) exhibits a non-planar glyoxal bis(guanylhydrazone) chain, deviating by 34° from planarity compared to planar analogs like methylglyoxal bis(guanylhydrazone) (MGBG). This conformational distortion reduces antiproliferative activity in leukemia cells despite stronger AdoMetDC inhibition (Ki = 12 nM vs. ~100 nM for MGBG), suggesting steric hindrance in cellular uptake or off-target interactions .

Q. What experimental strategies are used to investigate resistance mechanisms in ethylglyoxal bis(guanylhydrazone)-resistant cell lines?

  • Mutagenesis: Treat cells with N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) to induce mutations.
  • Selection: Culture cells in ethylglyoxal bis(guanylhydrazone) to isolate resistant clones (e.g., SAM-1 cells).
  • Mechanistic analysis: Compare AdoMetDC mRNA stability (via actinomycin D chase), enzyme synthesis rates (radiolabeled methionine incorporation), and cDNA sequencing to rule out mutations in the coding region .

Q. How can researchers resolve contradictions between in vitro enzyme inhibition and in vivo antiproliferative effects of ethylglyoxal bis(guanylhydrazone analogs?

  • Structural analysis: Compare crystal structures of analogs (e.g., EMGBG vs. MGBG) to assess conformational impacts on cellular uptake.
  • Off-target profiling: Test inhibition of related enzymes (e.g., diamine oxidase, Ki = 0.7 µM for EMGBG) to identify confounding effects .
  • Combination studies: Pair with polyamine biosynthesis inhibitors (e.g., α-difluoromethylornithine, DFMO) to evaluate synergy .

Q. What methodologies are recommended for studying ethylglyoxal bis(guanylhydrazone in polyamine-depletion therapies?

  • HPLC quantification: Measure putrescine, spermidine, and spermine levels in treated cells.
  • Microphysiometry: Monitor real-time metabolic responses (e.g., acidification rates) to assess cytotoxicity .
  • Autoradiography: Track drug uptake using radiolabeled analogs .

Methodological Considerations

Q. How should researchers design experiments to evaluate combination therapies involving ethylglyoxal bis(guanylhydrazone?

  • Dose-response matrices: Use fixed-ratio designs (e.g., 1:1, 1:5) of ethylglyoxal bis(guanylhydrazone) and DFMO to calculate combination indices (CI) via the Chou-Talalay method.
  • Rescue experiments: Add exogenous spermidine (8 µM) to confirm polyamine-specific effects .

Q. What controls are essential when analyzing crystal structures of ethylglyoxal bis(guanylhydrazone derivatives?

  • Isostructural analogs: Include glyoxal, methylglyoxal, and propylglyoxal bis(guanylhydrazones) for comparative crystallography.
  • Space group validation: Ensure orthorhombic symmetry (e.g., Pbcn for EMGBG) and refine structures using programs like XRAY .

Q. How can conflicting data on ethylglyoxal bis(guanylhydrazone’s role in macrophage activation be addressed?

  • Time-course studies: Measure polyamine levels and TNF-α secretion at multiple time points.
  • Inhibitor specificity: Use CRISPR knockouts of ornithine decarboxylase (ODC) or AdoMetDC to isolate pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.